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Compound of Interest

Compound Name:
3-(4-(Trifluoromethyl)phenyl)-1H-

pyrazol-5-amine

Cat. No.: B1315989 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activities of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. Due

to the limited availability of in-depth research specifically on this compound, this guide

consolidates information from publicly available data and draws upon studies of structurally

similar pyrazole derivatives to present a representative technical profile.

Chemical Identification and Properties
CAS Number: While a specific CAS number for 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-
amine is not readily available in public databases, it is listed under the MDL number

MFCD06738295 by commercial suppliers.
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Property Data

Molecular Formula C₁₀H₈F₃N₃

Molecular Weight 227.19 g/mol

IUPAC Name 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

InChI Key HZZRLYJWBJHZHU-UHFFFAOYSA-N

SMILES Nc1cc(n[nH]1)-c2ccc(cc2)C(F)(F)F

Physical Form Solid

Synthesis
A detailed, peer-reviewed synthesis protocol specifically for 3-(4-(Trifluoromethyl)phenyl)-1H-
pyrazol-5-amine is not extensively documented. However, the synthesis of structurally related

aminopyrazoles typically involves the cyclocondensation of a β-ketonitrile with hydrazine or a

substituted hydrazine. The general synthetic approach is outlined below.

Representative Experimental Protocol
The synthesis of related compounds, such as 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-

1H-pyrazol-5-amine, provides a viable synthetic strategy.[1] This process involves the reaction

of an appropriately substituted acetonitrile with an ester, followed by cyclization with a

hydrazine.

Reaction Scheme:

4,4,4-Trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione
(β-diketone precursor)

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cyclocondensation

Hydrazine Hydrate

Click to download full resolution via product page

General synthesis of 3-aryl-1H-pyrazol-5-amines.
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Materials:

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (or a similar β-ketoester precursor)

4-(Trifluoromethyl)phenylhydrazine hydrochloride

An appropriate solvent (e.g., ethanol)

A base (e.g., triethylamine)

Procedure:

A solution of the β-ketoester and 4-(trifluoromethyl)phenylhydrazine hydrochloride in ethanol

is prepared.

A base, such as triethylamine, is added to the mixture to neutralize the hydrochloride salt

and facilitate the reaction.

The reaction mixture is heated under reflux for several hours until the reaction is complete,

as monitored by thin-layer chromatography.

Upon cooling, the product may precipitate and can be collected by filtration.

Further purification can be achieved by recrystallization from a suitable solvent or by column

chromatography.

Potential Biological Activity and Applications
While specific biological data for 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is scarce,

the pyrazole scaffold is a well-established pharmacophore in drug discovery. The presence of a

trifluoromethylphenyl group is often associated with enhanced metabolic stability and binding

affinity. Derivatives of 5-aminopyrazole have shown a wide range of biological activities.

Kinase Inhibition
Many pyrazole derivatives are potent kinase inhibitors.[2] They often act as ATP-competitive

inhibitors by binding to the hinge region of the kinase domain. The 5-amino group can form

crucial hydrogen bonds with the kinase backbone. Given its structure, 3-(4-
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(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a candidate for screening against various

kinase targets, particularly those implicated in cancer and inflammatory diseases. For instance,

related 3-amino-1H-pyrazole derivatives have been developed as inhibitors of Cyclin-

Dependent Kinase 16 (CDK16).[2]

Kinase Active Site

Hinge Region

ATP Binding Pocket

Substrate Binding Site

3-(4-(Trifluoromethyl)phenyl)
-1H-pyrazol-5-amine

(Hypothetical Binding)

H-Bonding

Hydrophobic Interactions
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Hypothetical binding mode in a kinase active site.

Anticancer and Anti-inflammatory Properties
Numerous studies have reported the anticancer and anti-inflammatory activities of pyrazole

derivatives.[3][4][5] For example, certain 3-aryl-4-alkylpyrazol-5-amines have demonstrated

anti-proliferation activities against osteosarcoma and lung cancer cell lines.[5] The anti-

inflammatory effects are often attributed to the inhibition of enzymes like COX and LOX.

Data on Structurally Related Compounds
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The following table summarizes biological activity data for pyrazole derivatives that are

structurally related to the topic compound.

Compound/Derivative
Class

Target/Activity Reported IC₅₀/EC₅₀

3-Amino-1H-pyrazole-based

inhibitors
CDK16 EC₅₀ = 33 nM[2]

3-Aryl-4-alkylpyrazol-5-amines U-2 OS (osteosarcoma) cells IC₅₀ = 0.9 µM[5]

3-Aryl-4-alkylpyrazol-5-amines A549 (lung cancer) cells IC₅₀ = 1.2 µM[5]

Experimental Protocols for Biological Evaluation
The following are generalized protocols that can be adapted to evaluate the biological activity

of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound

against a specific kinase.
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Start: Prepare Reagents

Dispense Kinase Solution
to Assay Plate

Add Test Compound
(Serial Dilutions)

Pre-incubate Kinase
and Inhibitor

Add ATP/Substrate Mix

Incubate to Allow
Phosphorylation

Stop Reaction

Detect Signal
(e.g., Luminescence)

Analyze Data and
Determine IC₅₀

End: Results
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Workflow for an in vitro kinase inhibition assay.
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Cell Proliferation (MTT) Assay
This protocol is a standard colorimetric assay for assessing cell viability.

Cell Culture: Maintain and culture the desired cancer cell lines under standard conditions.

Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to

adhere overnight.

Treatment: Treat the cells with serial dilutions of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-
5-amine for 48-72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours.

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC₅₀ value.

Conclusion
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a chemical entity with significant

potential for drug discovery, particularly in the areas of oncology and inflammation, based on

the well-documented activities of the pyrazole scaffold. While specific, in-depth studies on this

particular molecule are limited, the available information on related compounds provides a

strong rationale for its further investigation. The synthetic routes are generally well-established

for this class of compounds, and a variety of standard biological assays can be employed to

elucidate its pharmacological profile. Future research should focus on detailed synthesis and

purification, comprehensive screening against a panel of kinases and cancer cell lines, and

subsequent mechanism of action studies to fully characterize the therapeutic potential of this

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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